4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine
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Overview
Description
4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine is a complex organic compound that features a quinoline moiety linked to a triazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through various methods, such as the Skraup, Doebner-Von Miller, or Friedländer synthesis . The triazole ring is often introduced via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones . The final step involves coupling the quinoline and triazole intermediates with the pyrimidine ring under specific conditions, such as using a base like potassium carbonate in a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors for better control over reaction parameters and scaling up the synthesis using large-scale batch reactors. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of nitro groups would yield corresponding amines .
Scientific Research Applications
4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, the quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . The triazole ring can also interact with enzymes, inhibiting their activity and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-4-((quinolin-8-yloxy)methyl)-2H-chromen-2-one
- 5,7-dimethyl-4-((quinolin-8-yloxy)methyl)-2H-chromen-2-one
- 6-chloro-4-((quinolin-8-yloxy)methyl)-2H-chromen-2-one
Uniqueness
4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine is unique due to its combination of quinoline, triazole, and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C18H17N7O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4,6-dimethyl-N-[5-(quinolin-8-yloxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H17N7O/c1-11-9-12(2)21-17(20-11)23-18-22-15(24-25-18)10-26-14-7-3-5-13-6-4-8-19-16(13)14/h3-9H,10H2,1-2H3,(H2,20,21,22,23,24,25) |
InChI Key |
NCRGJEMRXBDVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=CC4=C3N=CC=C4)C |
Origin of Product |
United States |
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